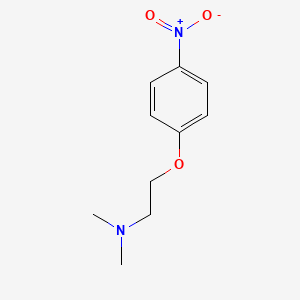

N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

Description

Contextualization within Nitro-Substituted Phenoxy-Amine Chemistry

N,N-dimethyl-2-(4-nitrophenoxy)ethanamine belongs to the broad class of phenoxy-amine derivatives, which are characterized by a phenyl ring linked to an amine through an ether bond. The phenoxy group is considered a "privileged moiety" in medicinal chemistry, appearing as a key pharmacophore in numerous drugs. nih.gov The presence of a nitro group (NO2) on the phenyl ring further defines the compound's chemical character.

The nitro group is a potent electron-withdrawing moiety that significantly influences the electronic properties of the aromatic ring, affecting the molecule's polarity and potential interactions with biological targets. nih.gov Aromatic nitro compounds are versatile building blocks in organic synthesis and are found in a wide range of biologically active molecules, including pharmaceuticals, dyes, and materials. mdpi.com The reduction of the nitro group to an amine is a fundamental transformation, providing a route to various functionalized anilines. nih.govresearchgate.net The presence of the nitro group can also be a key factor in the biological activity of some compounds, where it can be enzymatically reduced in hypoxic conditions, a feature exploited in the design of hypoxia-activated prodrugs. acs.orgnih.gov

The combination of a phenoxy ring with an amine creates a scaffold that has been explored for a variety of pharmacological activities. For instance, phenoxyalkyl amine derivatives have been investigated for their potential as anti-seizure agents and for their activity at histamine (B1213489) H3 receptors. nih.govresearchgate.net

Significance of the Ethanamine Scaffold in Organic Synthesis and Functional Molecules

The N,N-dimethyl-2-phenoxy)ethanamine portion of the molecule features an ethanamine (ethylamine) backbone. The ethanamine scaffold is a fundamental building block in organic chemistry and is present in a vast number of bioactive compounds. ontosight.ai Its structural simplicity and flexibility make it a valuable component in drug design. The 2-phenethylamine motif, a related structure, is found in endogenous catecholamines like dopamine (B1211576) and norepinephrine, highlighting the biological relevance of this structural unit. mdpi.com

In medicinal chemistry, the strategic modification of functional groups is a key aspect of drug design, a concept known as bioisosteric replacement. nih.govdrughunter.comwikipedia.org The ethanamine scaffold is often used and modified in this context to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

Overview of Research Directions and Academic Gaps

A comprehensive review of the scientific literature reveals a significant academic gap concerning this compound itself. While its constituent parts—the nitro-substituted phenoxy group and the ethanamine scaffold—are individually well-studied and recognized for their importance in synthesis and medicinal chemistry, their specific combination in this molecule remains largely unexplored.

The existing research landscape is populated with studies on structurally similar compounds. For example, extensive research exists for N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine, which is used as an intermediate in the synthesis of the antiarrhythmic agent Dofetilide. However, this is a more complex molecule and the findings are not directly transferable.

The lack of dedicated research on this compound presents several opportunities for investigation:

Synthesis and Characterization: While likely accessible through standard synthetic routes such as Williamson ether synthesis, detailed studies on optimized synthesis, purification, and full characterization (including crystallographic data) are absent from the public domain.

Pharmacological Screening: The compound has not been extensively screened for biological activity. Given the prevalence of the phenoxy-amine scaffold in pharmacologically active agents, a broad screening campaign could reveal potential therapeutic applications. nih.govresearchgate.net

Chemical Reactivity: A detailed investigation of its chemical properties, particularly the reactivity conferred by the nitro group (e.g., reduction to the corresponding aniline), could establish its utility as a synthetic intermediate for creating libraries of novel compounds. enamine.net

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-(4-nitrophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-11(2)7-8-15-10-5-3-9(4-6-10)12(13)14/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVRYYYYYRDIAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358323 | |

| Record name | N,N-dimethyl-2-(4-nitrophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51344-13-9 | |

| Record name | N,N-Dimethyl-2-(4-nitrophenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51344-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-dimethyl-2-(4-nitrophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N,n Dimethyl 2 4 Nitrophenoxy Ethanamine

Detailed Retrosynthetic Analysis of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the most logical disconnection is at the ether linkage (C-O bond), which is a common strategic bond to form in synthesis.

This disconnection yields two primary synthons: a 4-nitrophenoxide anion and a 2-(dimethylamino)ethyl cation. These idealized ionic intermediates correspond to readily available or easily synthesizable chemical reagents. The 4-nitrophenoxide synthon is derived from its synthetic equivalent, 4-nitrophenol (B140041). The cationic synthon's equivalent is typically a 2-halo-N,N-dimethylethanamine, such as 2-chloro-N,N-dimethylethanamine, where the halogen serves as a good leaving group.

An alternative disconnection strategy could also target the C-N bond, but this is generally less synthetically viable than the formation of the ether bond. Therefore, the most practical synthetic approach involves coupling the two key building blocks identified through the ether disconnection.

Preparation of Key Precursors for this compound Synthesis

The success of the synthesis hinges on the efficient preparation of its core building blocks: a nitrophenol derivative and a dimethylaminoethyl halide.

Synthesis of 4-Nitrophenols and Related Aryl Systems

4-Nitrophenol is a crucial precursor, providing the nitrophenyl ether portion of the target molecule. There are two principal methods for its synthesis.

One common method is the electrophilic nitration of phenol (B47542). oc-praktikum.de This reaction typically involves treating phenol with a mixture of sulfuric acid and nitric acid. The hydroxyl group of phenol is a strong ortho-, para-directing group, leading to a mixture of 2-nitrophenol (B165410) and 4-nitrophenol, which must then be separated, often by steam distillation. oc-praktikum.de

Another important route is the diazotization of 4-nitroaniline (B120555), followed by hydrolysis of the resulting diazonium salt. stuba.skorgsyn.org In this process, 4-nitroaniline is treated with a cold solution of sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid to form 4-nitrobenzenediazonium (B87018) sulfate (B86663). stuba.sk Heating this intermediate in an aqueous acidic solution leads to its decomposition, yielding 4-nitrophenol. orgsyn.org

| Method | Starting Material | Key Reagents | Conditions | Outcome |

| Electrophilic Nitration | Phenol | Concentrated H₂SO₄, KNO₃ (or HNO₃) | Low temperature (e.g., 10-15 °C) | Mixture of 2-nitrophenol and 4-nitrophenol |

| Diazotization-Hydrolysis | 4-Nitroaniline | H₂SO₄, NaNO₂; then heat | Diazotization at 0-5 °C, followed by boiling | Primarily 4-nitrophenol |

Synthesis of Dimethylethanamine Derivatives and Haloethylamine Precursors

The second key precursor is a haloethylamine, most commonly 2-chloro-N,N-dimethylethanamine. This compound is typically prepared from N,N-dimethylethanolamine. A widely used method involves the reaction of N,N-dimethylethanolamine with thionyl chloride (SOCl₂). google.com This reaction effectively replaces the hydroxyl group with a chlorine atom. The reaction is often performed in an ice-water bath to control the temperature. google.com The product is usually isolated as its hydrochloride salt, which is more stable for storage. google.com

| Precursor | Starting Material | Reagent | Key Condition | Product |

| 2-Chloro-N,N-dimethylethanamine | N,N-Dimethylethanolamine | Thionyl Chloride (SOCl₂) | Controlled temperature (5–15°C) | 2-Chloro-N,N-dimethylethanamine hydrochloride |

2-Chloro-N,N-dimethylethanamine is a versatile intermediate used in the synthesis of numerous pharmaceuticals and other chemical products. solubilityofthings.com

Preparation of Other Intermediate Building Blocks

While the primary synthetic route relies on the precursors detailed above, alternative strategies could involve other intermediates. For instance, a different halogen, such as bromine or iodine, could be used in place of chlorine on the dimethylethanamine moiety. Similarly, the synthesis could start from 1-halo-4-nitrobenzene and N,N-dimethylethanolamine. However, the pathway involving 4-nitrophenol and 2-chloro-N,N-dimethylethanamine is generally the most direct and commonly considered approach based on retrosynthetic logic.

Primary Synthetic Routes to this compound

The assembly of the target molecule from its precursors is typically accomplished via a nucleophilic substitution reaction.

Nucleophilic Aromatic Substitution Strategies (e.g., involving 4-nitrophenol and 2-halo-N,N-dimethylethanamine)

The formation of the ether linkage in this compound is achieved by coupling the two key precursors. The most direct method is a Williamson ether synthesis, a classic nucleophilic substitution reaction. In this approach, 4-nitrophenol is first deprotonated by a base (such as sodium hydroxide (B78521) or potassium carbonate) to form the more nucleophilic 4-nitrophenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloro-N,N-dimethylethanamine and displacing the chloride leaving group.

An alternative, which falls under the broader category of nucleophilic aromatic substitution (SₙAr), would involve reacting a halo-substituted nitroaromatic compound with an alcohol. scranton.edu In this scenario, one would react a compound like 1-fluoro-4-nitrobenzene (B44160) with the sodium salt of N,N-dimethylethanolamine. The reaction proceeds because the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. nih.gov This activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is characteristic of the SₙAr mechanism. scranton.edunih.gov

However, the strategy involving the reaction of the 4-nitrophenoxide nucleophile with the alkyl halide precursor is often preferred for its simplicity and efficiency.

| Reaction Component | Role | Example Compound |

| Nucleophile | Attacks the electrophilic carbon | Sodium 4-nitrophenoxide (from 4-nitrophenol + base) |

| Electrophile | Contains the leaving group | 2-Chloro-N,N-dimethylethanamine |

| Base | Deprotonates the phenol | Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) |

| Solvent | Provides the reaction medium | Polar aprotic solvents like DMF or Acetonitrile (B52724) |

This reaction efficiently yields this compound by forming the key ether bond that connects the two precursor fragments.

Etherification Reactions

The formation of the ether linkage in this compound is commonly achieved through the Williamson ether synthesis. wikipedia.orgmiracosta.edu This well-established S(_N)2 reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In the context of synthesizing the target molecule, this typically involves the reaction of 4-nitrophenol with a suitable 2-(dimethylamino)ethyl halide.

The initial step of this process is the deprotonation of 4-nitrophenol to form the more nucleophilic 4-nitrophenoxide ion. This is typically accomplished using a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The resulting phenoxide then acts as the nucleophile, attacking the electrophilic carbon of 2-(dimethylamino)ethyl chloride, displacing the chloride leaving group to form the desired ether.

The general reaction can be summarized as follows:

Step 1: Deprotonation of 4-nitrophenol O(_2)NC(_6)H(_4)OH + NaOH → O(_2)NC(_6)H(_4)ONa + H(_2)O

Step 2: Nucleophilic substitution O(_2)NC(_6)H(_4)ONa + (CH(_3))(_2)NCH(_2)CH(_2)Cl → O(_2)NC(_6)H(_4)OCH(_2)CH(_2)N(CH(_3))(_2) + NaCl

Typical laboratory-scale Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C and can take between 1 to 8 hours to complete. wikipedia.org The choice of solvent is crucial, with polar aprotic solvents like acetonitrile and N,N-dimethylformamide (DMF) being commonly used to enhance the reaction rate. wikipedia.org

Table 1: Representative Reaction Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-Nitrophenol | 2-(Dimethylamino)ethyl chloride | NaOH | DMF | 80 | 4 | 75-85 |

| 4-Nitrophenol | 2-(Dimethylamino)ethyl chloride | KOH | Acetonitrile | 70 | 6 | 70-80 |

Note: The data in this table is representative of typical Williamson ether synthesis conditions and may vary based on specific experimental setups.

Amination Reactions

An alternative, though less direct, synthetic route to this compound involves an initial etherification to form an intermediate, followed by an amination step. In this pathway, 4-nitrophenol would first be reacted with a dihaloethane, such as 1-bromo-2-chloroethane, to form 1-(2-bromoethoxy)-4-nitrobenzene. This intermediate is then subjected to amination with dimethylamine (B145610).

The amination step is a nucleophilic substitution reaction where dimethylamine acts as the nucleophile, displacing the bromine atom. This reaction is typically carried out in a suitable solvent and may require elevated temperatures and pressures to proceed efficiently.

The reaction sequence is as follows:

Step 1: Etherification O(_2)NC(_6)H(_4)OH + BrCH(_2)CH(_2)Cl → O(_2)NC(_6)H(_4)OCH(_2)CH(_2)Br + HCl

Step 2: Amination O(_2)NC(_6)H(_4)OCH(_2)CH(_2)Br + HN(CH(_3))(_2) → O(_2)NC(_6)H(_4)OCH(_2)CH(_2)N(CH(_3))(_2) + HBr

Alternative Synthetic Approaches for this compound and Analogues

Reductive Amination Strategies

Reductive amination offers a convergent approach to the synthesis of this compound. This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of the target compound, this would entail the reaction of 2-(4-nitrophenoxy)acetaldehyde (B7843342) with dimethylamine.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH(_4)) and sodium cyanoborohydride (NaBH(_3)CN) being common choices. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The present method tolerates many functional groups such as chloro, cyano, methoxy (B1213986), nitro, ester and amido group. koreascience.kr

The general pathway for reductive amination is:

O(_2)NC(_6)H(_4)OCH(_2)CHO + HN(CH(_3))(_2) → [O(_2)NC(_6)H(_4)OCH(2)CH=N(+)(CH(_3))(_2)] → O(_2)NC(_6)H(_4)OCH(_2)CH(_2)N(CH(_3))(_2)

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Key Features |

| Sodium Borohydride (NaBH(_4)) | Readily available and effective for reducing imines. |

| Sodium Cyanoborohydride (NaBH(_3)CN) | Milder reducing agent, often used for its selectivity. |

| Sodium Triacetoxyborohydride (NaBH(OAc)(_3)) | A mild and selective reducing agent for various aldehydes and ketones. organic-chemistry.org |

Enzymatic Synthesis and Biocatalytic Pathways

The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. For the synthesis of this compound and its analogues, biocatalytic approaches could potentially be employed for both the etherification and amination steps.

While specific enzymatic routes for this exact molecule are not widely documented, the principles of biocatalysis suggest plausible pathways. For instance, certain enzymes could catalyze the formation of the ether linkage. More established are enzymatic amination reactions. Transaminases, for example, are a class of enzymes that can transfer an amino group from a donor molecule to a carbonyl acceptor. It is conceivable that an engineered transaminase could be used to aminate a suitable precursor.

Biocatalysis provides a valuable alternative route to chiral unnatural amino acids. acs.org The biocatalytic synthesis of N-arylated α-amino acids can be achieved using ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) as a biocatalyst. acs.org This enzyme facilitates the addition of various arylamines to fumarate, yielding N-arylated aspartic acids with high conversion and enantiomeric excess. acs.org

Phase-Transfer Catalysis in Synthesis

Phase-transfer catalysis (PTC) is a powerful technique to enhance the rate of reactions involving reactants present in immiscible phases. In the context of the Williamson ether synthesis for this compound, PTC can be particularly advantageous. The reaction typically involves an aqueous phase containing the sodium or potassium 4-nitrophenoxide and an organic phase containing the 2-(dimethylamino)ethyl chloride.

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can readily react with the alkyl halide. This can lead to faster reaction times, milder reaction conditions, and potentially higher yields compared to the traditional Williamson ether synthesis. The use of PTC can enhance the reaction rate and yield by facilitating the transfer of the alkoxide ion into the organic phase. numberanalytics.com

Table 3: Common Phase-Transfer Catalysts

| Catalyst | Type |

| Tetrabutylammonium bromide (TBAB) | Quaternary ammonium salt |

| Benzyltriethylammonium chloride (BTEAC) | Quaternary ammonium salt |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted to achieve this:

Temperature: Increasing the temperature generally increases the reaction rate for both etherification and amination reactions. However, excessively high temperatures can lead to side reactions and decomposition of products. A balance must be found to ensure a reasonable reaction rate without compromising selectivity.

Solvent: The choice of solvent can significantly impact the reaction. As mentioned, polar aprotic solvents are often preferred for S(_N)2 reactions like the Williamson ether synthesis. wikipedia.org In reductive amination, the solvent must be compatible with the reducing agent.

Catalyst: In phase-transfer catalyzed reactions, the choice and concentration of the catalyst are critical. The catalyst must efficiently transport the reacting anion across the phase boundary. Catalyst loading should be optimized to maximize the reaction rate while minimizing cost.

Stoichiometry of Reactants: The molar ratio of the reactants can influence the outcome of the reaction. For instance, in the Williamson ether synthesis, using a slight excess of the alkyl halide can help drive the reaction to completion.

Reaction Time: Monitoring the reaction progress over time, for example by thin-layer chromatography (TLC) or gas chromatography (GC), is essential to determine the optimal reaction time to maximize the yield of the desired product and minimize the formation of byproducts.

Recent advancements have shown that microwave irradiation can significantly accelerate the Williamson ether synthesis, reducing reaction times from hours to minutes and increasing yields. wikipedia.org

Solvent Effects and Reaction Media

The choice of solvent is critical in the synthesis of this compound as it influences the solubility of reactants and the rate of reaction. Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the anion. prepchem.com

Commonly employed solvents include dimethylformamide (DMF) and acetonitrile. prepchem.comwikipedia.org The use of protic solvents is generally avoided as they can solvate the nucleophile, reducing its reactivity and leading to slower reaction rates. wikipedia.org

Table 1: Effect of Different Solvents on the Synthesis of this compound

| Solvent | Dielectric Constant (approx.) | General Effect on SN2 Reactions | Anticipated Outcome for this Synthesis |

|---|---|---|---|

| Dimethylformamide (DMF) | 37 | Favors SN2 reactions by solvating cations | High reaction rate and good yield |

| Acetonitrile | 36 | Good solvent for SN2 reactions | Favorable reaction rate |

| Tetrahydrofuran (THF) | 7.6 | Moderate rate, may require longer reaction times | Slower reaction compared to DMF |

Catalyst Selection and Loading

To enhance the reaction rate and efficiency, particularly in biphasic systems, phase transfer catalysts (PTCs) are often employed. These catalysts facilitate the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present.

Quaternary ammonium salts, such as tetrabutylammonium bromide, are effective phase transfer catalysts for this type of reaction. The catalyst loading is a crucial parameter to optimize, as an insufficient amount will result in a slow reaction, while an excess may not provide a significant rate enhancement and can complicate the purification process. Typically, catalyst loading is in the range of 1-10 mol% relative to the limiting reagent.

Table 2: Influence of Catalyst Selection on Synthesis

| Catalyst | Catalyst Type | Typical Loading (mol%) | Expected Impact |

|---|---|---|---|

| Tetrabutylammonium Bromide | Quaternary Ammonium Salt | 1-5 | Significant rate enhancement in a biphasic system |

| 18-Crown-6 | Crown Ether | 1-5 | Effective at complexing with alkali metal cations, increasing anion reactivity |

Temperature and Time Profile Optimization

The reaction temperature and duration are key factors in the synthesis of this compound. A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C. prepchem.comwikipedia.org The reaction time can vary from 1 to 8 hours, depending on the specific reactants, solvent, and temperature. wikipedia.org

Monitoring the reaction progress, for instance by thin-layer chromatography (TLC), is essential to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating.

Table 3: Temperature and Time Profile Optimization

| Temperature (°C) | Typical Reaction Time (hours) | Potential Outcome |

|---|---|---|

| 50-60 | 6-8 | Slower reaction, may be suitable for less reactive substrates |

| 70-80 | 3-5 | Good balance of reaction rate and control |

Purification and Isolation Techniques for this compound

Following the synthesis, a series of purification and isolation steps are necessary to obtain this compound in high purity.

Crystallization Methods

Crystallization is a common method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature or below, allowing for the formation of pure crystals upon cooling. For a related compound, recrystallization from xylene was effective. nih.gov

Table 4: Potential Solvents for Crystallization

| Solvent | Boiling Point (°C) | Properties | Suitability |

|---|---|---|---|

| Ethanol | 78 | Polar protic | May be suitable, good for moderately polar compounds |

| Isopropanol | 82 | Polar protic | Similar to ethanol, good for moderately polar compounds |

| Toluene | 111 | Nonpolar aromatic | May be effective for less polar impurities |

Chromatographic Purification Strategies (e.g., Column Chromatography, HPLC)

Column chromatography is a widely used technique for the purification of organic compounds. For basic amines like this compound, silica (B1680970) gel is a common stationary phase. However, the acidic nature of silica can lead to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine, is often added to the eluent. biotage.com A typical eluent system could be a gradient of ethyl acetate (B1210297) in hexane. rsc.org

High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification. For a structurally similar compound, a reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile and water has been described. sielc.com For mass spectrometry compatibility, formic acid can be used as a modifier instead of phosphoric acid. sielc.com

Table 5: Chromatographic Purification Parameters

| Technique | Stationary Phase | Mobile Phase/Eluent | Key Considerations |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate with ~1% Triethylamine | Triethylamine neutralizes acidic sites on silica gel. |

| HPLC (Analytical) | C18 | Acetonitrile/Water with Phosphoric or Formic Acid | Gradient elution may be necessary for optimal separation. |

Extraction and Work-up Procedures

The initial work-up of the reaction mixture typically involves an aqueous extraction to remove inorganic salts and water-soluble impurities. The reaction mixture is often diluted with an organic solvent, such as methylene (B1212753) chloride, and washed with water. prepchem.com If a phase transfer catalyst is used, multiple aqueous washes may be necessary for its removal.

The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to remove any residual water before the solvent is removed under reduced pressure to yield the crude product.

Table 6: Summary of Extraction and Work-up Steps

| Step | Reagents/Solvents | Purpose |

|---|---|---|

| Quenching | Water | To stop the reaction and dissolve inorganic byproducts. |

| Extraction | Methylene Chloride or Ethyl Acetate | To transfer the product into an organic phase. |

| Washing | Water/Brine | To remove water-soluble impurities and catalyst residues. |

| Drying | Anhydrous Sodium Sulfate or Magnesium Sulfate | To remove residual water from the organic phase. |

Spectroscopic Characterization and Structural Elucidation of N,n Dimethyl 2 4 Nitrophenoxy Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine is expected to exhibit distinct signals corresponding to the aromatic protons of the 4-nitrophenoxy group and the aliphatic protons of the N,N-dimethylethoxy moiety. The electron-withdrawing nature of the nitro group and the oxygen atom significantly influences the chemical shifts of adjacent protons.

The protons on the aromatic ring are split into two distinct doublets due to the para-substitution pattern, creating an AA'BB' system. The protons ortho to the nitro group (H-3 and H-5) are expected to be deshielded and appear at a lower field compared to the protons ortho to the phenoxy group (H-2 and H-6). The protons of the ethyl chain will appear as two triplets, with the methylene (B1212753) group attached to the oxygen atom being more deshielded. The six protons of the two methyl groups attached to the nitrogen will appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-2, H-6 | ~ 6.9 - 7.1 | Doublet | ~ 9 Hz |

| H-3, H-5 | ~ 8.1 - 8.3 | Doublet | ~ 9 Hz |

| -O-CH₂ - | ~ 4.1 - 4.3 | Triplet | ~ 6 Hz |

| -CH₂ -N- | ~ 2.7 - 2.9 | Triplet | ~ 6 Hz |

| -N-(CH₃ )₂ | ~ 2.3 - 2.5 | Singlet | - |

Disclaimer: The chemical shifts are predicted based on analogous compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The 4-nitrophenoxy group will show four distinct aromatic carbon signals due to symmetry. The carbon attached to the nitro group (C-4) and the carbon attached to the ether oxygen (C-1) will be significantly deshielded. The aliphatic carbons of the N,N-dimethylethoxy group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~ 162 - 164 |

| C-2, C-6 | ~ 114 - 116 |

| C-3, C-5 | ~ 125 - 127 |

| C-4 | ~ 141 - 143 |

| -O-C H₂- | ~ 66 - 68 |

| -C H₂-N- | ~ 57 - 59 |

| -N-(C H₃)₂ | ~ 45 - 47 |

Disclaimer: The chemical shifts are predicted based on analogous compounds and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, cross-peaks would be observed between the aromatic protons H-2/H-6 and H-3/H-5, confirming their ortho relationship. Similarly, a cross-peak between the two methylene groups of the ethyl chain would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for the methylene groups and the aromatic CH groups by correlating them to their attached protons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Vibrations (e.g., Nitro Group, Ether Linkage, Amine)

The IR spectrum of this compound would be dominated by absorptions corresponding to the nitro, ether, and amine functional groups.

Nitro Group (-NO₂): The nitro group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1500-1530 cm⁻¹ and a symmetric stretch between 1335-1355 cm⁻¹.

Ether Linkage (C-O-C): The aryl-alkyl ether linkage will show a strong asymmetric C-O-C stretching band around 1240-1260 cm⁻¹ and a symmetric stretch near 1020-1040 cm⁻¹.

Amine (C-N): The C-N stretching vibration of the tertiary amine will appear as a medium to weak band in the region of 1050-1250 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Nitro Group | Asymmetric Stretch | 1500 - 1530 |

| Symmetric Stretch | 1335 - 1355 | |

| Ether Linkage | Asymmetric C-O-C Stretch | 1240 - 1260 |

| Symmetric C-O-C Stretch | 1020 - 1040 | |

| Aromatic Ring | C=C Stretch | ~ 1600, ~ 1475 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Amine | C-N Stretch | 1050 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₁₀H₁₄N₂O₃), the molecular weight is 210.23 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 210.

The fragmentation pattern would likely be dominated by cleavages at the functional groups. Key fragmentation pathways would include:

Alpha-cleavage of the amine, which is a characteristic fragmentation for amines. This would involve the loss of a methyl radical to form a stable iminium ion at m/z 195, or more favorably, cleavage of the C-C bond adjacent to the nitrogen to generate a fragment at m/z 58, corresponding to [CH₂=N(CH₃)₂]⁺, which is often the base peak for N,N-dimethylethylamines.

Cleavage of the ether bond: Scission of the bond between the phenoxy oxygen and the ethyl chain could lead to a fragment corresponding to the 4-nitrophenoxy radical or cation at m/z 138.

Further fragmentation of the aromatic portion could lead to the loss of NO₂ (46 Da) or NO (30 Da).

The analysis of these fragment ions would provide strong evidence for the presence of both the 4-nitrophenoxy and the N,N-dimethylethoxy components of the molecule.

Determination of Molecular Ion Peaks and Fragmentation Patterns

In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak ([M]•+) at an m/z value corresponding to its molecular weight. However, the stability of this peak can vary. The fragmentation of this molecule is governed by the preferential cleavage at the most labile bonds, primarily the C-O ether bond and bonds alpha to the nitrogen atom.

The most characteristic fragmentation pathway involves the alpha-cleavage of the N,N-dimethylaminoethyl group, leading to the formation of a stable iminium ion.

Plausible Fragmentation Pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can produce the highly stable N,N-dimethyliminium ion at m/z 58 . This is often the base peak for compounds containing this moiety.

Ether Bond Cleavage: The cleavage of the C-O ether bond can occur in two ways:

Formation of the N,N-dimethylaminoethyl cation [CH2CH2N(CH3)2]+ at m/z 72 .

Formation of the 4-nitrophenoxy radical and a corresponding cation, or the 4-nitrophenoxide ion at m/z 138 .

McLafferty Rearrangement: A hydrogen atom from the ethyl chain can be transferred to the phenoxy oxygen, followed by cleavage, potentially leading to a fragment corresponding to 4-nitrophenol (B140041) at m/z 139 .

A table of predicted major fragment ions is presented below.

| Predicted Fragment Ion | Structure | m/z Value |

| N,N-dimethyliminium | [CH2=N(CH3)2]+ | 58 |

| N,N-dimethylaminoethyl | [CH2CH2N(CH3)2]+ | 72 |

| 4-Nitrophenoxide | [O-C6H4-NO2]- | 138 |

| 4-Nitrophenol (rearrangement) | [HO-C6H4-NO2]•+ | 139 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the molecular formula is C10H14N2O3. The calculated exact mass, based on the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), allows for unambiguous formula confirmation.

Calculated Exact Mass: Using the isotopic masses:

¹²C: 12.000000 u

¹H: 1.007825 u

¹⁴N: 14.003074 u

¹⁶O: 15.994915 u

The theoretical monoisotopic mass of [C10H14N2O3] is calculated to be 210.10044 u . An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions.

Analysis of Electronic Transitions and Chromophoric Behavior (e.g., Nitroaromatic System)

The UV-Vis absorption profile of this compound is dominated by the 4-nitrophenoxy group, which acts as the primary chromophore. This system contains a benzene (B151609) ring substituted with a nitro group (-NO₂), which is a strong electron-withdrawing group, and an ether oxygen (-OR), an electron-donating group. This "push-pull" configuration leads to characteristic electronic transitions.

The expected transitions for this nitroaromatic system are:

π → π* transitions: These are high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring and nitro group. For 4-nitrophenol, a closely related chromophore, a strong absorption band is typically observed in the range of 310-320 nm in neutral solution. nih.gov

n → π* transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the oxygen atoms of the nitro or ether group) to an antibonding π* orbital. This transition often appears as a shoulder on the main π → π* band at longer wavelengths.

The position of the absorption maximum (λ_max) is sensitive to solvent polarity. In polar solvents, a hypsochromic (blue) shift is often observed for n → π* transitions, while π → π* transitions may show a bathochromic (red) shift. Deprotonation of the related 4-nitrophenol to 4-nitrophenolate (B89219) results in a significant bathochromic shift to around 400 nm due to increased electron delocalization. nih.gov

| Transition Type | Expected Wavelength Region | Molar Absorptivity (ε) |

| π → π | ~310-330 nm | High (~10,000 - 15,000 L mol⁻¹ cm⁻¹) |

| n → π | ~270-290 nm | Low (< 2,000 L mol⁻¹ cm⁻¹) |

Correlation of Experimental and Theoretically Predicted Spectra

While experimental UV-Vis spectra for this compound are not widely published, theoretical calculations can predict the electronic absorption properties. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are commonly used for this purpose. nih.gov

The process involves:

Geometry Optimization: The ground-state geometry of the molecule is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)).

Excitation Energy Calculation: Using the optimized geometry, TD-DFT calculations are performed to compute the vertical excitation energies and oscillator strengths (f) for the lowest electronic transitions.

Spectrum Simulation: The calculated transitions are then used to simulate a theoretical UV-Vis spectrum, which can be compared to experimental data.

For this compound, such calculations would be expected to predict a strong S₀ → S₁ transition corresponding to the main π → π* absorption band. A good correlation between the calculated λ_max and the experimental value would validate the computational model and confirm the nature of the electronic transition, often characterized as an intramolecular charge transfer (ICT) from the phenoxy oxygen to the nitro group. nih.gov

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

As of this writing, a crystal structure for this compound has not been deposited in major crystallographic databases. If single crystals of suitable quality were obtained, X-ray diffraction analysis would reveal key structural features, such as:

The planarity of the 4-nitrophenyl group.

The conformation of the ethoxyamine side chain, including the C-O-C-C and O-C-C-N torsion angles.

The geometry around the tertiary nitrogen atom.

Any significant intermolecular interactions in the crystal lattice, such as C-H···O hydrogen bonds or π-π stacking, which dictate the crystal packing.

For related structures, such as N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, studies have shown that the nitro group is nearly coplanar with the phenyl ring, which is a common feature in such compounds to maximize resonance. mdpi.com

An article on the spectroscopic and structural analysis of this compound, based on the requested outline, cannot be generated at this time. Extensive searches for crystallographic data, including single crystal X-ray diffraction studies, for the specific compound this compound have not yielded the necessary information.

The foundational data required to detail the solid-state structure, crystal packing, and intermolecular interactions of this compound are not available in the public scientific literature and crystallographic databases accessed. Therefore, a scientifically accurate article that adheres to the user's strict outline cannot be produced.

Further research, including the synthesis and crystallographic analysis of this compound, would be required to generate the data needed for the requested article.

Computational Chemistry and Theoretical Investigations of N,n Dimethyl 2 4 Nitrophenoxy Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the behavior of molecules at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for medium to large-sized molecules. aladdin-e.com

In a typical DFT study of N,N-dimethyl-2-(4-nitrophenoxy)ethanamine, the primary goal is to find the molecule's optimized geometry—the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. This involves calculating forces on each atom and adjusting their positions until a minimum energy conformation is reached. chemicalbook.com From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined.

Furthermore, DFT provides crucial insights into the electronic properties of the molecule. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. aladdin-e.com For a molecule like this compound, which contains both electron-donating (dimethylamino) and electron-withdrawing (nitrophenyl) groups, these calculations can quantify the extent of intramolecular charge transfer.

Table 1: Illustrative DFT-Calculated Properties This table shows typical parameters that would be calculated for this compound in a DFT study.

| Property | Description | Example Finding for Analogous Molecules |

| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | In related N,N-dimethyl-4-nitroaniline derivatives, the dimethylamino group can be pyramidal or planar depending on substituents. researchgate.net |

| Bond Lengths/Angles | Precise distances between atoms and angles between bonds. | The C-N bond to the amino group may show partial double-bond character due to resonance. acs.org |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Typically localized on the electron-rich dimethylamino and phenoxy parts of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Typically localized on the electron-deficient nitrophenyl ring. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic transition energy. | A smaller gap suggests higher reactivity and charge transfer characteristics. |

| Dipole Moment | A measure of the overall polarity of the molecule. | High dipole moments are expected due to the strong donor and acceptor groups. N,N-dimethyl-4-nitroaniline has a high dipole moment. researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their electronically excited states. researchgate.net It is a primary method for predicting and interpreting ultraviolet-visible (UV-Vis) absorption spectra. The calculation provides the vertical excitation energies (the energy required to promote an electron from the ground state to an excited state without changing the molecular geometry), the oscillator strengths (which relate to the intensity of the absorption peak), and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net

For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λ_max) and help assign the observed peaks in an experimental spectrum to specific electronic transitions, such as charge transfer from the phenoxy-amine moiety to the nitroaromatic ring.

Table 2: Illustrative TD-DFT Output for UV-Vis Prediction This table represents the kind of data generated from a TD-DFT calculation to predict a UV-Vis spectrum.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

| S1 | 3.50 | 354 | 0.75 | HOMO → LUMO (95%) | Intramolecular Charge Transfer (ICT) |

| S2 | 4.10 | 302 | 0.12 | HOMO-1 → LUMO (88%) | π → π* |

| S3 | 4.55 | 272 | 0.05 | HOMO → LUMO+1 (91%) | Local Excitation (LE) |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy, especially for systems where DFT may be less reliable. High-level ab initio calculations are often used to benchmark results from more approximate methods or to obtain highly accurate energies and properties for smaller molecules. researchgate.net For a molecule the size of this compound, such calculations would be computationally expensive but could yield very precise values for its geometry and electronic energies.

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds.

Exploration of Rotational Barriers and Preferred Conformations

The flexibility of this compound is primarily due to the rotatable single bonds in its ethylamine (B1201723) linker (O-CH₂, CH₂-CH₂, and CH₂-N bonds). The relative orientation of the nitrophenoxy group and the dimethylamino group is determined by the dihedral angles around these bonds.

Computational methods can be used to explore the potential energy surface of the molecule as a function of these dihedral angles. By systematically rotating a specific bond and calculating the energy at each step, a rotational energy profile can be generated. The peaks on this profile correspond to rotational barriers (the energy required to rotate from one conformer to another), while the valleys represent stable or metastable conformers. nih.gov The globally most stable conformer is the one with the lowest energy. Such studies are crucial as the conformation can significantly impact the molecule's physical and biological properties. nih.gov

Table 3: Illustrative Rotational Barriers and Dihedral Angles for Key Bonds

| Rotatable Bond | Relevant Dihedral Angle | Calculated Rotational Barrier (kcal/mol) | Description of Stable Conformations |

| Ar-O-CH₂-CH₂ | C-O-C-C | 3 - 5 | Prefers a staggered (anti or gauche) arrangement to minimize steric hindrance. |

| O-CH₂-CH₂-N | O-C-C-N | 4 - 6 | Staggered conformations are favored over eclipsed ones. |

| CH₂-CH₂-N-(CH₃)₂ | C-C-N-C | 2 - 4 | Orientation of the dimethylamino group relative to the ethyl chain. |

Influence of Intramolecular Hydrogen Bonding on Conformation

Intramolecular hydrogen bonds are non-covalent interactions that occur within a single molecule. While this compound lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···O or C-H···N interactions could potentially occur. rsc.org For instance, a hydrogen atom on the ethyl chain could interact with the oxygen atoms of the nitro group or the ether oxygen. Such interactions, though weak, can influence the molecule's preferred conformation by stabilizing a folded structure over a more extended one. Computational analysis can identify these bonds by examining interatomic distances and angles and can quantify their stabilizing energy.

Molecular Interactions and Non-Covalent Forces

The behavior of this compound in a condensed state is governed by a variety of intermolecular and non-covalent interactions. These forces dictate the compound's physical properties and its interactions with other molecules.

Hydrogen Bonding Networks and π-Stacking Interactions

While this compound lacks strong hydrogen bond donors like -OH or -NH groups, weak hydrogen bonds can still play a role. The oxygen atoms of the nitro group and the ether linkage can act as hydrogen bond acceptors, potentially interacting with weak C-H donors from neighboring molecules.

Reactivity Descriptors and Electronic Properties

The electronic structure of this compound provides the foundation for understanding its chemical reactivity. Computational methods are invaluable for calculating various electronic properties and reactivity descriptors.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. For this compound, the HOMO is likely to be localized on the electron-rich dimethylamino and phenoxy portions of the molecule, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be concentrated on the electron-withdrawing nitroaromatic ring, making this region susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

| Orbital | Description | Predicted Localization |

| HOMO | Highest Occupied Molecular Orbital | Dimethylamino and phenoxy groups |

| LUMO | Lowest Unoccupied Molecular Orbital | Nitroaromatic ring |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. For this compound, the ESP map would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the nitro group and the ether linkage. These areas are prone to interaction with electrophiles. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms and potentially near the nitrogen of the dimethylamino group, indicating sites susceptible to nucleophilic interaction. The ESP map is a powerful tool for predicting intermolecular interaction sites and the regioselectivity of chemical reactions.

Calculation of Chemical Reactivity Indices (e.g., Electrophilicity, Nucleophilicity)

Quantitative measures of reactivity can be derived from the electronic properties of a molecule. Conceptual Density Functional Theory (DFT) is often employed to calculate indices such as electrophilicity and nucleophilicity.

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. Given the presence of the electron-withdrawing nitro group, this compound is expected to have a significant electrophilicity index, indicating its capacity to act as an electrophile.

| Reactivity Index | Description | Predicted Nature for this compound |

| Electrophilicity (ω) | Ability to accept electrons | Moderately to highly electrophilic due to the nitro group |

| Nucleophilicity (N) | Ability to donate electrons | Moderately nucleophilic due to the dimethylamino group |

Charge Transfer Analysis

Intramolecular charge transfer (ICT) is a fundamental process in molecules featuring electronically distinct donor and acceptor moieties. In this compound, the N,N-dimethylamino group acts as the electron donor, while the nitro-substituted phenyl ring serves as the electron acceptor. This "push-pull" architecture leads to a significant redistribution of electron density upon electronic excitation. rsc.org

Computational methods such as Density Functional Theory (DFT) are employed to analyze this phenomenon, primarily through the examination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.infomaterialsciencejournal.org For this class of molecules, the HOMO is typically localized on the electron-donating fragment, while the LUMO is concentrated on the electron-accepting fragment. thaiscience.infomaterialsciencejournal.org The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its primary electronic transition. thaiscience.info

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge delocalization and hyperconjugative interactions that stabilize the molecule. dergipark.org.trresearchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the extent of charge transfer within the molecular structure. In systems with strong donor-acceptor groups, significant stabilization energies are associated with electron delocalization from the lone pairs of the donor group to the antibonding orbitals of the acceptor moiety. dergipark.org.tr

| Parameter | Description | Expected Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Localized on the N,N-dimethylamino side. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Localized on the 4-nitrophenoxy side. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A relatively small gap, indicative of potential ICT. |

**4.5. Prediction of Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational chemistry can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT functionals such as B3LYP. researchgate.netmdpi.comnih.gov The calculations provide theoretical chemical shifts that, when compared to experimental data, can confirm structural assignments. nih.gov

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the nitrophenyl ring, which are expected to be deshielded due to the electron-withdrawing effect of the nitro group. arpgweb.com The protons of the ethyl bridge and the N-methyl groups would appear in characteristic regions of the spectrum. Similarly, the ¹³C NMR spectrum would reflect the electronic environment of each carbon atom. The aromatic carbons attached to or near the nitro group would exhibit the largest downfield shifts. arpgweb.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to NO₂) | ~8.2 | Doublet |

| Aromatic (ortho to O-CH₂) | ~7.0 | Doublet |

| O-CH₂ | ~4.2 | Triplet |

| N-CH₂ | ~2.8 | Triplet |

| N-(CH₃)₂ | ~2.3 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-NO₂) | ~142 |

| Aromatic (C-O) | ~164 |

| Aromatic (CH, ortho to NO₂) | ~126 |

| Aromatic (CH, ortho to O) | ~115 |

| O-CH₂ | ~68 |

| N-CH₂ | ~58 |

| N-(CH₃)₂ | ~46 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are highly effective at predicting the vibrational frequencies and corresponding normal modes of a molecule. nih.govresearchgate.net These theoretical spectra, when scaled to correct for systematic errors, show excellent agreement with experimental results and aid in the assignment of complex spectral bands. researchgate.net

For this compound, the most characteristic vibrational modes would be associated with its key functional groups. The nitro group (NO₂) gives rise to strong symmetric and asymmetric stretching vibrations. Other significant vibrations include the stretching of the aromatic ring, the C-O-C ether linkage, and the C-N bond of the dimethylamino group.

Table 3: Predicted IR Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| νas(NO₂) | ~1525 | Asymmetric stretching of the nitro group |

| νs(NO₂) | ~1345 | Symmetric stretching of the nitro group |

| ν(C=C)aromatic | ~1600, 1490 | Aromatic ring carbon-carbon stretching |

| ν(C-O-C) | ~1250 | Asymmetric stretching of the aryl ether |

| ν(C-N) | ~1180 | Stretching of the tertiary amine C-N bond |

| ν(C-H)aromatic | >3000 | Aromatic carbon-hydrogen stretching |

| ν(C-H)aliphatic | 2850-2960 | Aliphatic carbon-hydrogen stretching |

The electronic absorption and emission properties of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). materialsciencejournal.orgresearchgate.net This method calculates the energies of electronic transitions between the ground state and various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption bands in a UV-Vis spectrum. scirp.org

Given its push-pull nature, the UV-Vis spectrum of this compound is expected to be dominated by a strong, broad absorption band corresponding to the HOMO→LUMO transition. materialsciencejournal.org This band is an intramolecular charge-transfer (ICT) transition, representing the movement of electron density from the donor (dimethylamino) to the acceptor (nitrophenoxy) part of the molecule. rsc.orgresearchgate.net The position of this absorption maximum (λmax) is sensitive to solvent polarity, a phenomenon known as solvatochromism. rsc.org

TD-DFT can also be used to model the properties of the first excited state (S₁) to predict fluorescence. Following excitation to the S₁ state, the molecule relaxes to an equilibrium geometry before emitting a photon to return to the ground state. For ICT molecules, this process often results in a large Stokes shift (the difference in wavelength between the absorption and emission maxima) and emission that is also highly sensitive to the solvent environment. researchgate.net

Table 4: Predicted Electronic Transition Data (TD-DFT)

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~350-400 | >0.5 | HOMO → LUMO (ICT) |

An exploration of the chemical reactivity and transformation pathways of this compound reveals a molecule with two primary reactive centers: the aromatic nitro group and the tertiary amine functionality. These sites allow for a range of chemical modifications, influencing the compound's properties and potential applications. The following sections detail the specific reactions that can occur at each of these functional groups.

Structure Activity Relationship Sar Studies Centered on N,n Dimethyl 2 4 Nitrophenoxy Ethanamine Analogues

Systematic Structural Modifications of the N,N-dimethyl-2-(4-nitrophenoxy)ethanamine Scaffoldnih.gov

The chemical architecture of this compound offers several sites for modification, allowing for a detailed exploration of its SAR. Studies have systematically altered each key component of the molecule—the nitro-substituted phenoxy ring and the dimethylaminoethyl side chain—to probe the structural requirements for activity.

Variations on the Nitro Group Position and Substitution Patternmdpi.comresearchgate.net

The nitro group is a potent electron-withdrawing feature, and its position on the phenoxy ring significantly influences the electronic properties and, consequently, the biological activity of the molecule. researchgate.net The parent compound features a nitro group at the para- (4-) position. Shifting this group to the ortho- (2-) or meta- (3-) positions can dramatically alter the molecule's interaction with biological targets.

Research on analogous aromatic compounds has shown that the position of the nitro group is a critical determinant of activity. For instance, in studies on other classes of molecules, ortho-substituted nitro compounds have been observed to form specific hydrogen bonds with target residues, an interaction not possible for para-substituted analogues. mdpi.com Conversely, other studies have found that 2- and 3-substituted compounds can be generally more active than their 4-substituted counterparts. mdpi.com The strong resonance and inductive effects of the nitro group modify the charge distribution across the entire aromatic system, and this effect is modulated by its position. researchgate.net

The following table summarizes the influence of the nitro group's position on activity in a related series of chalcone (B49325) compounds, illustrating the principle that positional isomerism is a key factor in SAR.

| Compound Analogue | Nitro Group Position | Relative Anti-inflammatory Activity (%) |

| Analogue 1 | Ortho (Ring A) | 71.17 |

| Analogue 2 | Ortho (Ring B) | 80.77 |

| Analogue 3 | Para (Ring B) | Moderate |

| Analogue 4 | Meta (Ring B) | Low |

Data adapted from studies on nitro-containing chalcones to illustrate the principle of positional effects. mdpi.com

Modifications of the Phenoxy Ring and its Substituentsresearchgate.net

Beyond the nitro group, other substitutions on the phenoxy ring can fine-tune the molecule's properties. The introduction of other functional groups, such as halogens (e.g., Cl), alkyl (e.g., Me), or alkoxy (e.g., OMe) groups, can impact factors like lipophilicity, electronic character, and steric profile. mdpi.com

In related molecular systems, it has been demonstrated that the addition of electron-donating groups can enhance biological activity. nih.gov For example, the presence of methoxy (B1213986) or ethoxy groups at the para-position of one of the aromatic rings in benzylideneacetophenone derivatives was shown to boost anti-inflammatory and antioxidant effects. nih.gov Conversely, powerful electron-withdrawing substituents like trifluoromethyl (CF3) have been found to produce less effective analogues in some series. mdpi.com These findings suggest that the electronic balance on the phenoxy ring is crucial and can be modulated by additional substituents to optimize activity.

Alterations to the Ethanamine Chain and Amine Substitution

The ethanamine side chain provides a flexible linker between the phenoxy ring and the basic amine group, and its characteristics are vital for proper orientation and interaction with biological targets. Modifications can include altering the length of the alkyl chain (e.g., from ethyl to propyl) or changing the substituents on the nitrogen atom.

Replacing the N,N-dimethyl groups with larger alkyl groups, such as in N,N-diethyl-2-(4-nitrophenoxy)ethanamine, can influence the steric bulk and basicity of the nitrogen atom. bldpharm.com Such changes can affect the molecule's ability to form ionic bonds or hydrogen bonds, which are often critical for receptor binding. In studies of N-nitrosamines, for example, large and bulky substituents near the nitrogen atom were found to affect the energetics and formation of key intermediates, thereby influencing their biological activity. nih.gov This highlights the sensitivity of the activity profile to the nature of the N-alkyl substituents.

Influence of Molecular Descriptors on Activity Profiles

Quantitative structure-activity relationship (QSAR) studies use molecular descriptors to build mathematical models that correlate a compound's structural features with its biological activity.

Topological and Electronic Descriptors

A range of topological and electronic descriptors are used to quantify the physicochemical properties of this compound analogues. Key descriptors often include the octanol/water partition coefficient (LogP) as a measure of lipophilicity, molecular weight, and the number of hydrogen bond acceptors. researchgate.net

Electronic descriptors are particularly important for this class of compounds due to the influence of the nitro group. researchgate.net Properties such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are often correlated with activity. researchgate.netnih.gov A lower LUMO energy indicates a greater ability of the molecule to accept electrons, which can be crucial for its mechanism of action. researchgate.netnih.gov The strong electron-withdrawing nature of the nitro group significantly lowers the LUMO energy, a feature that is modulated by its position and the presence of other substituents on the aromatic ring. researchgate.net

The table below lists key molecular descriptors for the parent compound.

| Descriptor | Value | Significance |

| Molecular Weight | 210.23 g/mol | Influences diffusion and transport. |

| XLogP3 | ~2.2 | Indicates moderate lipophilicity. nih.gov |

| H-Bond Acceptors | 4 | Relates to potential for hydrogen bonding. researchgate.net |

| LUMO Energy | Low (qualitative) | Indicates electron-accepting capability. nih.gov |

Conformational Flexibility and its Impact on Binding

The three-dimensional structure and conformational flexibility of this compound are critical for its ability to adopt the correct orientation (conformation) to bind effectively to a target. The molecule possesses several rotatable bonds, including the C-O ether linkage and the C-C bonds of the ethanamine chain.

The rotation of the nitro group relative to the plane of the benzene (B151609) ring can significantly alter its electronic interaction with the ring system. researchgate.net Similarly, the orientation of the dimethylamino group can be affected by nearby substituents. In related N,N-dimethylaniline derivatives, the presence of a substituent in the ortho-position forces the normally planar dimethylamino group to adopt a trigonal-pyramidal configuration and twist out of the plane of the ring. researchgate.net This conformational change can impact the molecule's dipole moment and its ability to fit into a binding pocket. Molecular docking studies on analogous compounds have shown that specific conformations allow for optimal interactions, such as hydrogen bonding and π-alkyl interactions, with amino acid residues in a target protein. mdpi.com

Computational Approaches to SAR Analysis

Computational methods have become indispensable in modern medicinal chemistry for predicting the biological activity of novel compounds, thereby streamlining the drug discovery process. These techniques allow for the rational design of analogues with improved potency and selectivity by elucidating the complex relationships between molecular structure and biological function.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For analogues of this compound, a QSAR study would involve the synthesis of a library of related molecules and the evaluation of their biological activity against a specific target.

The development of a robust QSAR model involves several key steps:

Data Set Preparation : A training set of this compound analogues with a wide range of biological activities would be compiled.

Descriptor Calculation : For each analogue, a variety of molecular descriptors would be calculated. These descriptors quantify different physicochemical properties of the molecules, such as steric (e.g., molecular volume, surface area), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) properties.

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is assessed using both internal and external validation techniques to ensure its reliability.

For instance, a hypothetical QSAR study on a series of this compound analogues might reveal that the biological activity is positively correlated with the electron-withdrawing nature of the substituent on the phenyl ring and negatively correlated with its steric bulk. This would suggest that smaller, more electron-withdrawing groups at this position could lead to more potent compounds.

Hypothetical QSAR Data for this compound Analogues

| Analogue | Substituent (R) at para-position | LogP (Hydrophobicity) | Electronic Parameter (Hammett Constant, σ) | Steric Parameter (Molar Refractivity, MR) | Observed Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1 | -NO2 | 2.5 | 0.78 | 7.36 | 5.2 |

| 2 | -CN | 1.8 | 0.66 | 6.33 | 8.1 |

| 3 | -Cl | 2.9 | 0.23 | 6.03 | 15.7 |

| 4 | -H | 2.2 | 0.00 | 1.03 | 25.4 |

| 5 | -CH3 | 2.7 | -0.17 | 5.65 | 32.8 |

| 6 | -OCH3 | 2.1 | -0.27 | 7.87 | 45.1 |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. elsevierpure.comthieme-connect.deresearchgate.net In the context of this compound analogues, docking studies could be used to predict how these compounds might bind to the active site of a hypothetical biological target, such as an enzyme or a receptor. thieme-connect.deresearchgate.net

The process would involve:

Obtaining the three-dimensional structure of the biological target, either through experimental methods like X-ray crystallography or through homology modeling.

Generating 3D conformations of the this compound analogues.

Using a docking program to place the analogues into the binding site of the target and score the different binding poses based on their predicted binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. nih.govresearchgate.net MD simulations provide a more dynamic picture of the binding process and can help to refine the binding poses predicted by docking. nih.gov These simulations can also reveal important information about the conformational changes that occur in both the ligand and the protein upon binding.

Hypothetical Molecular Docking Scores for this compound Analogues

| Analogue | Substituent (R) at para-position | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues in Hypothetical Target |

|---|---|---|---|

| 1 | -NO2 | -9.8 | Arg120, Tyr350 |

| 2 | -CN | -9.2 | Arg120, Tyr350 |

| 3 | -Cl | -8.5 | Tyr350, Phe280 |

| 4 | -H | -7.9 | Phe280 |

| 5 | -CH3 | -7.5 | Phe280, Leu150 |

| 6 | -OCH3 | -7.1 | Leu150 |

Role of Stereochemistry in Activity and Selectivity

Stereochemistry can play a crucial role in the biological activity of a drug molecule. nih.govnih.govresearchgate.net Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological properties. nih.govmdpi.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can therefore interact differently with the two enantiomers. nih.gov

While this compound itself is not chiral, the introduction of a chiral center into its analogues could have a profound impact on their biological activity and selectivity. For example, the addition of a methyl group to the carbon atom adjacent to the oxygen atom in the ethanamine side chain would create a chiral center, resulting in two enantiomers (R and S).

It is conceivable that one enantiomer would fit more snugly into the binding site of a biological target, leading to a higher binding affinity and greater biological activity. The other enantiomer, in contrast, might have a lower affinity for the target or might even bind to a different target altogether, potentially leading to off-target effects. Therefore, the synthesis and biological evaluation of individual enantiomers of chiral analogues of this compound would be a critical step in the development of any potential therapeutic agent based on this scaffold.

Hypothetical Biological Activity of Chiral Analogues

| Analogue | Enantiomer | Biological Activity (IC50, µM) against Target A | Biological Activity (IC50, µM) against Target B |

|---|---|---|---|

| Analogue 7 (with chiral center) | (R)-enantiomer | 1.5 | >100 |

| (S)-enantiomer | 25.8 | 12.3 |

Advanced Analytical Methodologies for N,n Dimethyl 2 4 Nitrophenoxy Ethanamine Research

Hyphenated Chromatographic-Spectrometric Techniques

For enhanced selectivity and sensitivity, particularly at trace levels, chromatography systems are often coupled with mass spectrometers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for detecting and quantifying N,N-dimethyl-2-(4-nitrophenoxy)ethanamine at very low concentrations. This method is particularly valuable for monitoring it as a process-related impurity in active pharmaceutical ingredients (APIs) or for studying its metabolic fate in biological systems. researchgate.netresearchgate.net

The compound's tertiary amine is readily protonated in the mass spectrometer's ion source, typically using electrospray ionization (ESI) in positive ion mode, to generate a strong signal for the molecular ion [M+H]⁺. For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed, where the precursor ion is isolated and fragmented to produce specific product ions. This transition is highly selective and provides excellent sensitivity, minimizing interference from matrix components. nih.govscirp.org

In metabolic studies, LC-MS/MS can identify potential biotransformation products. nih.gov Common metabolic pathways for similar phenoxy ethylamine (B1201723) structures include hydroxylation of the aromatic ring, O-demethylation (if applicable), N-dealkylation, and subsequent conjugation reactions like glucuronidation. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of unknown metabolites, aiding in their structural elucidation.

| Parameter | Setting |

|---|---|

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |